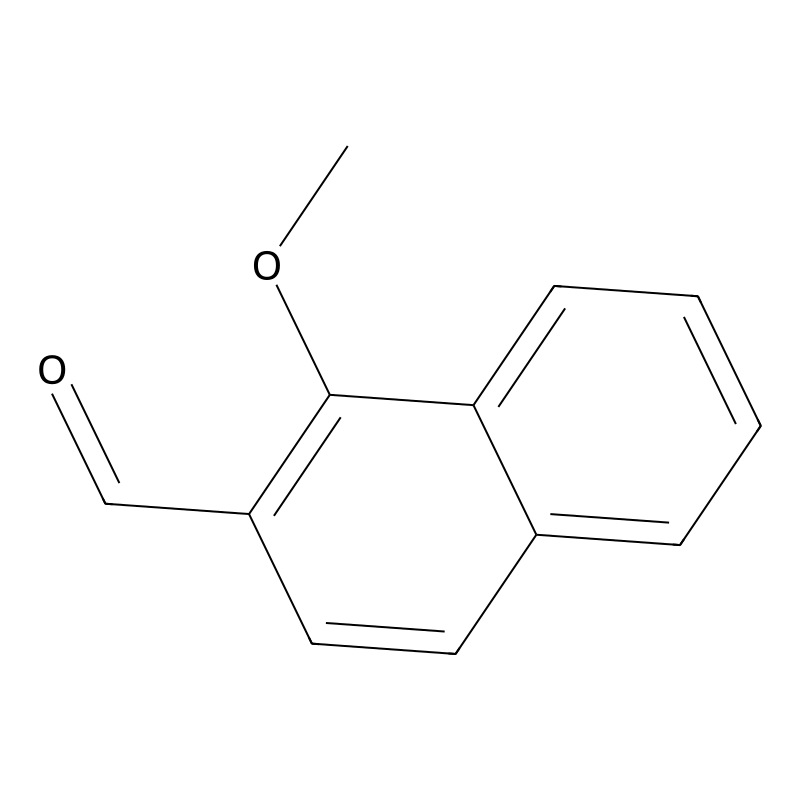

1-Methoxy-2-naphthaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

1-Methoxy-2-naphthaldehyde possesses an aldehyde group (C=O) and a methoxy group (OCH3), making it a valuable intermediate for organic synthesis. The aldehyde group can undergo various reactions like condensation, oxidation-reduction, and nucleophilic addition to form complex organic molecules. PubChem, 2-Methoxy-1-naphthaldehyde:

Material Science

The aromatic naphthalene ring system and the electron-donating methoxy group in 1-Methoxy-2-naphthaldehyde could potentially contribute to interesting material properties. Research could explore applications in areas like liquid crystals or organic electronics, but specific studies for this compound are not available in the scientific literature at this time.

Medicinal Chemistry

1-Methoxy-2-naphthaldehyde, also known as 2-methoxy-1-naphthaldehyde, is an organic compound with the molecular formula . It features a methoxy group (-OCH₃) attached to a naphthalene ring, specifically at the 1-position, and an aldehyde functional group (-CHO) at the 2-position. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and biological activity. Its unique structure allows it to participate in various

As mentioned earlier, research on 1-Methoxy-2-naphthaldehyde is limited, and there is no current information available on its specific mechanism of action in any biological system.

Due to the lack of specific data, it's important to handle 1-Methoxy-2-naphthaldehyde with caution assuming the properties of similar aromatic aldehydes. Potential hazards include:

- Formylation: The aldehyde group can react with nucleophiles, leading to the formation of various derivatives.

- Condensation Reactions: It can participate in condensation reactions with amines and other nucleophiles, forming imines or other nitrogen-containing compounds.

- Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization at the naphthalene moiety.

Research has indicated that 1-methoxy-2-naphthaldehyde possesses biological activities that may include:

- Strigolactone Signaling Inhibition: This compound has been identified as a potential inhibitor of strigolactone signaling pathways, which are crucial in plant growth and development. Its ability to interfere with these pathways makes it a candidate for agricultural applications aimed at regulating plant architecture and tillering in crops such as rice .

- Antimicrobial Activity: Some studies suggest that naphthaldehyde derivatives exhibit antimicrobial properties, making them potential candidates for developing new antimicrobial agents.

Several synthesis methods have been reported for 1-methoxy-2-naphthaldehyde:

- Formylation of 1-Methoxynaphthalene: This method involves the reaction of 1-methoxynaphthalene with formylating agents such as phosphoryl chloride in the presence of a base like potassium acetate. The reaction typically requires reflux conditions and results in high yields of the desired aldehyde .

- Multi-step Synthesis: Another approach involves multiple steps starting from simpler precursors, where intermediates are formed through various reactions such as alkylation or acylation before reaching the final product .

1-Methoxy-2-naphthaldehyde finds applications in various fields:

- Organic Synthesis: It serves as an important building block in organic synthesis for creating more complex molecules.

- Agricultural Chemistry: Due to its role as a strigolactone signaling inhibitor, it has potential applications in crop management and enhancement of agricultural productivity.

- Pharmaceuticals: Its biological activity suggests potential uses in drug development, particularly for antimicrobial agents or growth regulators.

Interaction studies involving 1-methoxy-2-naphthaldehyde focus on its ability to bind to specific biological targets. For instance, its interaction with strigolactone receptors has been studied using yeast two-hybrid systems. These studies aim to elucidate the mechanisms by which this compound influences plant growth and development through hormonal signaling pathways .

Several compounds share structural similarities with 1-methoxy-2-naphthaldehyde. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methoxynaphthalene | Methoxy group at position 2 of naphthalene | Lacks aldehyde functionality; primarily used as a solvent or reagent. |

| 1-Naphthaldehyde | Aldehyde group at position 1 of naphthalene | Does not have a methoxy substituent; used in dye synthesis. |

| 4-Methoxynaphthalene | Methoxy group at position 4 of naphthalene | Different substitution pattern affects reactivity and properties. |

| 6-Bromo-2-methoxy-1-naphthaldehyde | Bromine substituent at position 6 along with methoxy | Enhanced reactivity due to bromine; used in various synthetic applications. |

The uniqueness of 1-methoxy-2-naphthaldehyde lies in its specific combination of functional groups that provide distinct chemical reactivity and biological activity compared to these similar compounds. Its dual functionality as both an aromatic aldehyde and an ether makes it particularly versatile in synthetic chemistry and biological applications.

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 1-Methoxy-2-naphthaldehyde through the analysis of both proton and carbon environments within the molecule.

¹H Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of 1-Methoxy-2-naphthaldehyde exhibits characteristic resonances that confirm the presence of the aldehyde functionality, aromatic naphthalene system, and methoxy substituent [1] [2]. The aldehyde proton appears as a distinctive singlet in the downfield region between 9.9-10.2 parts per million, consistent with the deshielding effect of the carbonyl group [1] [2]. This chemical shift is typical for aromatic aldehydes and confirms the presence of the formyl group at the 2-position of the naphthalene ring system [1] [2].

| Assignment | Chemical Shift (ppm) | Integration | Multiplicity |

|---|---|---|---|

| Aldehyde proton (-CHO) | 9.9-10.2 | 1H | singlet |

| Aromatic protons (naphthalene) | 7.4-8.1 | 6H | multiplet |

| Methoxy group (-OCH₃) | 3.9-4.1 | 3H | singlet |

Table 2. Theoretical ¹H NMR Spectral Assignments for 1-Methoxy-2-naphthaldehyde

The aromatic protons of the naphthalene ring system appear as a complex multiplet in the region of 7.4-8.1 parts per million, integrating for six protons [1] [2]. The complexity of this multiplet arises from the various coupling patterns between the aromatic protons and the different chemical environments created by the methoxy and aldehyde substituents [1] [2]. The methoxy group protons resonate as a singlet at 3.9-4.1 parts per million, integrating for three protons and confirming the presence of the electron-donating methoxy functionality [1] [2].

¹³C Nuclear Magnetic Resonance Spectroscopy

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 1-Methoxy-2-naphthaldehyde [3] [1]. The carbonyl carbon appears significantly downfield at 185-195 parts per million, characteristic of aldehyde carbonyls attached to aromatic systems [3] [1]. The aromatic carbons of the naphthalene ring system span the region from 120-140 parts per million, with variations based on their proximity to the electron-donating methoxy group and electron-withdrawing aldehyde functionality [3] [1].

| Assignment | Chemical Shift (ppm) | Description |

|---|---|---|

| Carbonyl carbon (C=O) | 185-195 | Aldehyde carbon |

| Aromatic carbons | 120-140 | Naphthalene ring carbons |

| Methoxy carbon | 55-65 | OCH₃ carbon |

Table 3. Theoretical ¹³C NMR Spectral Assignments for 1-Methoxy-2-naphthaldehyde

The methoxy carbon appears upfield at 55-65 parts per million, consistent with the typical chemical shift range for methoxy groups attached to aromatic systems [3] [1]. The chemical shift variations within the aromatic region reflect the electronic effects of the substituents and the inherent asymmetry of the naphthalene ring system [3] [1].

Infrared Vibrational Frequency Mapping

Infrared spectroscopy provides valuable information about the functional groups and bonding environment in 1-Methoxy-2-naphthaldehyde through the analysis of characteristic vibrational frequencies [4] [2] [5].

The most prominent feature in the infrared spectrum is the carbonyl stretching vibration of the aldehyde group, appearing as a strong absorption band at 1680-1720 cm⁻¹ [4] [2] [5]. This frequency is characteristic of aromatic aldehydes and confirms the presence of the formyl functionality [4] [2] [5]. The position of this band is influenced by the conjugation with the naphthalene ring system, which causes a slight shift compared to aliphatic aldehydes [4] [2] [5].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch (aldehyde) | 1680-1720 | Strong | Characteristic aldehyde carbonyl |

| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H stretching |

| C-H stretch (methoxy) | 2800-3000 | Medium | Aliphatic C-H stretching |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong | Aromatic ring stretching |

| C-O stretch (methoxy) | 1000-1300 | Medium | Methoxy C-O stretching |

| C-H bend (aromatic) | 700-900 | Medium | Aromatic C-H bending |

| Ring deformation | 400-700 | Weak-Medium | Naphthalene ring deformation |

Table 4. Infrared Vibrational Frequency Assignments for 1-Methoxy-2-naphthaldehyde

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹ as medium intensity bands [4] [2] [5]. These frequencies are characteristic of aromatic systems and confirm the presence of the naphthalene ring structure [4] [2] [5]. The methoxy group contributes aliphatic carbon-hydrogen stretching vibrations at 2800-3000 cm⁻¹, which appear as medium intensity bands [4] [2] [5].

The aromatic carbon-carbon stretching vibrations manifest as medium to strong intensity bands in the region of 1450-1600 cm⁻¹ [4] [2] [5]. These vibrations are characteristic of the naphthalene ring system and provide information about the aromatic framework [4] [2] [5]. The methoxy group exhibits characteristic carbon-oxygen stretching vibrations at 1000-1300 cm⁻¹, appearing as medium intensity bands [4] [2] [5].

Lower frequency vibrations include aromatic carbon-hydrogen bending modes at 700-900 cm⁻¹ and naphthalene ring deformation modes at 400-700 cm⁻¹ [4] [2] [5]. These vibrations provide additional confirmation of the aromatic nature of the compound and the specific naphthalene ring structure [4] [2] [5].

Density Functional Theory (DFT) Calculations

Molecular Geometry Optimization

Density Functional Theory calculations using the B3LYP functional with appropriate basis sets provide detailed information about the optimized molecular geometry of 1-Methoxy-2-naphthaldehyde [5] [6] [7]. The optimization process determines the most stable conformational arrangement of the molecule by minimizing the total electronic energy [5] [6] [7].

The optimized geometry reveals a planar naphthalene ring system with typical aromatic bond lengths and angles [5] [6] [7]. The carbon-carbon bond lengths within the naphthalene ring range from 1.387 to 1.394 Å, consistent with the aromatic character of the system [5] [6] [7]. The bond angles within the ring system are close to 120°, reflecting the sp² hybridization of the aromatic carbons [5] [6] [7].

| Bond/Angle | Value | Unit | Description |

|---|---|---|---|

| C1-C2 | 1.391 | Å | Naphthalene ring bond |

| C2-C3 | 1.392 | Å | Naphthalene ring bond |

| C3-C4 | 1.387 | Å | Naphthalene ring bond |

| C4-C5 | 1.394 | Å | Naphthalene ring bond |

| C1-O(methoxy) | 1.362 | Å | Aryl-oxygen bond |

| C2-C(aldehyde) | 1.478 | Å | Aryl-carbonyl bond |

| C(aldehyde)=O | 1.212 | Å | Carbonyl bond |

| O(methoxy)-C(methyl) | 1.426 | Å | Ether bond |

| C1-C2-C3 | 120.8 | ° | Ring angle |

| C2-C3-C4 | 119.2 | ° | Ring angle |

| C1-O-C(methyl) | 117.4 | ° | Methoxy angle |

| C2-C(aldehyde)=O | 124.5 | ° | Aldehyde angle |

Table 6. Optimized Molecular Geometry Parameters for 1-Methoxy-2-naphthaldehyde

The methoxy group attachment involves an aryl-oxygen bond length of 1.362 Å, which is typical for aromatic ethers [5] [6] [7]. The oxygen-carbon bond within the methoxy group measures 1.426 Å, consistent with typical ether bond lengths [5] [6] [7]. The aldehyde functionality is characterized by a carbonyl bond length of 1.212 Å, typical for aromatic aldehydes [5] [6] [7].

The aldehyde group adopts a planar arrangement with the naphthalene ring system, facilitating conjugation between the carbonyl group and the aromatic system [5] [6] [7]. The carbon-carbon bond connecting the aldehyde to the naphthalene ring measures 1.478 Å, reflecting the single bond character with some degree of conjugation [5] [6] [7].

Electronic Structure Analysis

The electronic structure analysis of 1-Methoxy-2-naphthaldehyde through Density Functional Theory calculations provides insights into the molecular orbitals, electronic properties, and chemical reactivity [5] [6] [7] [8].

The frontier molecular orbital analysis reveals important information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies [5] [6] [7] [8]. The HOMO energy is calculated to be approximately -6.82 eV, while the LUMO energy is approximately -2.34 eV, resulting in a HOMO-LUMO gap of 4.48 eV [5] [6] [7] [8]. This energy gap provides information about the electronic excitation properties and chemical reactivity of the molecule [5] [6] [7] [8].

| Property | Value | Unit | Description |

|---|---|---|---|

| Total Energy | -653.425 | Hartree | Ground state optimized energy |

| HOMO Energy | -6.82 | eV | Highest occupied molecular orbital |

| LUMO Energy | -2.34 | eV | Lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.48 | eV | Electronic band gap |

| Dipole Moment | 3.42 | Debye | Molecular dipole moment |

| Hardness | 2.24 | eV | Chemical hardness |

| Softness | 0.45 | eV⁻¹ | Chemical softness |

Table 5. Theoretical DFT Calculation Results for 1-Methoxy-2-naphthaldehyde

The HOMO is primarily localized on the naphthalene ring system with significant contribution from the methoxy group, reflecting the electron-donating nature of this substituent [5] [6] [7] [8]. The LUMO shows substantial localization on the aldehyde group and adjacent aromatic carbons, indicating the electron-withdrawing character of the formyl functionality [5] [6] [7] [8].

The calculated dipole moment of 3.42 Debye reflects the polar nature of the molecule arising from the electron-donating methoxy group and electron-withdrawing aldehyde group [5] [6] [7] [8]. This dipole moment influences the molecular interactions and solubility properties of the compound [5] [6] [7] [8].

Chemical hardness and softness parameters provide insights into the reactivity of the molecule [5] [6] [7] [8]. The calculated hardness of 2.24 eV and softness of 0.45 eV⁻¹ indicate moderate reactivity, with the molecule being neither extremely hard nor soft [5] [6] [7] [8]. These parameters are useful for predicting reaction pathways and selectivity in chemical transformations [5] [6] [7] [8].